Fmoc-Val-Ala-PAB

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

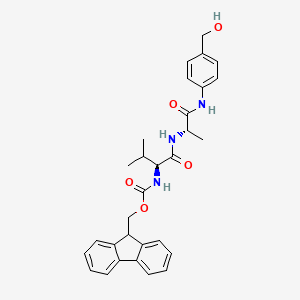

Fmoc-Val-Ala-PAB, also known as Fmoc-Val-Ala-PAB-OH, is a peptide cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The Val-Ala will specifically be cleaved by Cathepsin B . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .

Synthesis Analysis

The synthesis of Fmoc-Val-Ala-PAB involves the reaction of Fmoc-Val-OH with L-alanine to generate Fmoc-Val-Ala-OH. Then, Fmoc-Val-Ala-OH is reacted with PAP to produce Fmoc-Val-Ala-PAP-OH .

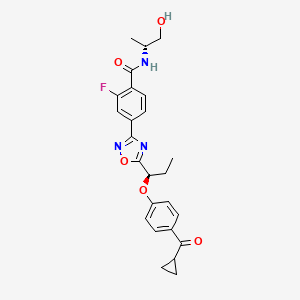

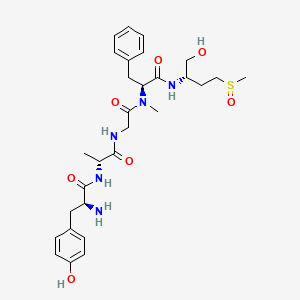

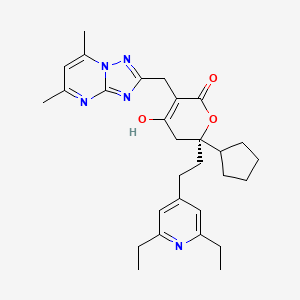

Molecular Structure Analysis

The molecular formula of Fmoc-Val-Ala-PAB is C30H33N3O5 . It has a molecular weight of 515.60 .

Chemical Reactions Analysis

Fmoc-Val-Ala-PAB is a cleavable ADC linker. The Val-Ala is effectively cleaved by lysosomal proteolytic enzymes while being highly stable in human plasma . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .

Physical And Chemical Properties Analysis

Fmoc-Val-Ala-PAB appears as a white to light yellow powder or crystal . It is stable if stored as directed and should be protected from light and heat .

Applications De Recherche Scientifique

Antibody-Drug Conjugates (ADCs) Development

Fmoc-Val-Ala-PAB: is primarily used in the development of ADCs. These are complex molecules designed to deliver cytotoxic drugs specifically to cancer cells. The compound acts as a cleavable linker that connects the antibody to the drug, allowing for the controlled release of the drug within the target cell . The linker is stable in the bloodstream but is cleaved by cathepsin B, an enzyme overexpressed in tumor cells, thus ensuring targeted drug delivery.

Enzyme-Cleavable Oligonucleotides

In genetic research, Fmoc-Val-Ala-PAB is utilized for the automated synthesis of enzyme-cleavable oligonucleotides. These oligonucleotides can be designed to be sensitive to specific enzymes, such as cathepsin B, enabling stimulus-responsive and site-specific cleavage of DNA . This has significant implications for gene therapy and molecular diagnostics.

Prodrug Activation

The compound’s sensitivity to cathepsin B makes it suitable for prodrug activation strategies. Prodrugs are inactive compounds that can be converted into active drugs within the body. By incorporating Fmoc-Val-Ala-PAB into the prodrug design, researchers can ensure that the active drug is released only in the presence of cathepsin B, which is typically found in the tumor microenvironment .

Therapeutic Oligonucleotides

Therapeutic oligonucleotides, such as siRNA and antisense oligonucleotides, can be linked to Fmoc-Val-Ala-PAB to enhance their delivery to specific cells or tissues. The linker ensures that the therapeutic payload is released only after the oligonucleotide has entered the target cells, improving the efficacy and safety profile of these therapies .

Lysosomal Targeting

Due to its cleavable nature in lysosomal conditions, Fmoc-Val-Ala-PAB is used for targeting lysosomes in cells. This application is crucial for the development of treatments for lysosomal storage diseases, where the goal is to deliver therapeutic agents directly to the lysosomes .

Biomarker Research

Fmoc-Val-Ala-PAB: can be used to conjugate biomolecules with fluorescent markers or other probes that are activated upon cleavage by cathepsin B. This allows for the specific detection of biomarkers associated with various diseases, aiding in diagnostics and research .

Drug Release Mechanism Studies

Researchers use Fmoc-Val-Ala-PAB to study drug release mechanisms under different physiological conditions. By analyzing how the linker behaves in response to various enzymes and pH levels, scientists can design more effective drug delivery systems .

Chemical Biology

In chemical biology, Fmoc-Val-Ala-PAB serves as a tool for understanding the interaction between drugs and biological targets. It helps in mapping the cellular pathways involved in drug action and resistance, providing insights into the development of new therapeutic strategies .

Mécanisme D'action

Target of Action

Fmoc-Val-Ala-PAB is primarily used in the synthesis of Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are the specific antigens on the surface of cancer cells .

Mode of Action

The compound Fmoc-Val-Ala-PAB acts as a linker in ADCs, connecting the antibody to the cytotoxic drug . The Val-Ala dipeptide in the linker is specifically cleaved by the enzyme Cathepsin B . This cleavage event occurs after the ADC has been internalized by the target cell, ensuring that the cytotoxic drug is released within the cell .

Biochemical Pathways

The biochemical pathway primarily involved in the action of Fmoc-Val-Ala-PAB is the endocytic pathway . After the ADC binds to the antigen on the

Safety and Hazards

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N3O5/c1-18(2)27(29(36)31-19(3)28(35)32-21-14-12-20(16-34)13-15-21)33-30(37)38-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,18-19,26-27,34H,16-17H2,1-3H3,(H,31,36)(H,32,35)(H,33,37)/t19-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEQFKSWCKVBTP-PPHZAIPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Val-Ala-PAB | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Isopropylphenyl)-2-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B607438.png)

![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)

![2-(8-Tert-butyl-3-methyl-1,2-dioxaspiro[4.5]decan-3-yl)ethanol](/img/structure/B607457.png)